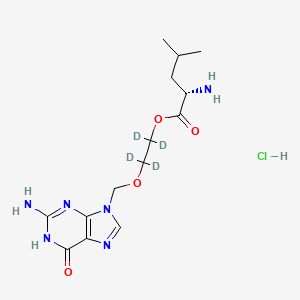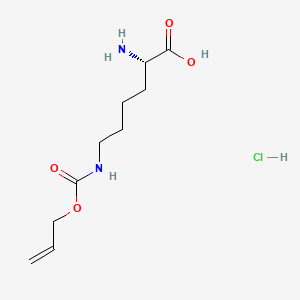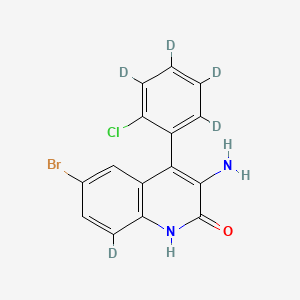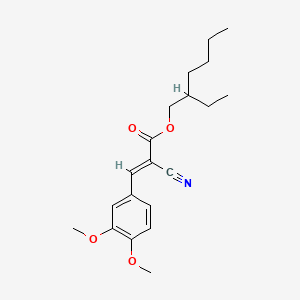
Acyclovir-d4 L-Leucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyclovir-d4 is the deuterium labeled Acyclovir . Acyclovir (Aciclovir) is a guanosine analogue and an orally active antiviral agent . It inhibits HSV-1, HSV-2, and varicella-zoster virus . Acyclovir-d4 L-Leucinate is a biochemical for proteomics research . Its molecular formula is C14H19D4ClN6O4, and its molecular weight is 378.85 .
Molecular Structure Analysis
Acyclovir-d4 is a guanosine analogue . The molecular structure of this compound is C14H19D4ClN6O4 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C14H19D4ClN6O4, and its molecular weight is 378.85 .Wissenschaftliche Forschungsanwendungen
Antiviral Mechanisms and Applications
Acyclovir, a guanosine nucleoside analog, potently inhibits herpes simplex virus (HSV) replication. Its mechanism extends beyond HSV suppression, showing effects on HIV replication by directly inhibiting HIV infection through targeting the HIV reverse transcriptase. This has led to the investigation of Acyclovir for treating patients coinfected with HSV and HIV, although the emergence of resistant mutants cautions against Acyclovir monotherapy in such populations (McMahon et al., 2008).
Formulation Enhancements
Various studies have focused on improving Acyclovir's solubility, bioavailability, and delivery mechanisms. For instance, combining block copolymer micelles and cyclodextrins results in polypseudorotaxanes that enhance Acyclovir's solubilization and controlled release, suggesting a valuable approach for topical formulations (Di Donato et al., 2020). Additionally, Acyclovir-loaded solid lipid nanoparticles have been developed to overcome oral bioavailability limitations, showing superior plasma concentration and suggesting an alternative pathway to enhance drug bioavailability (Hassan et al., 2020).
Resistance and Safety Concerns
The widespread use of Acyclovir has led to the emergence of resistant HSV strains, particularly in immunocompromised patients. A study surveyed Acyclovir-resistant HSV isolates, finding a low prevalence in immunocompetent patients but significantly higher in immunocompromised individuals, highlighting the need for drug susceptibility monitoring (Stranska et al., 2005).
Innovative Approaches to Drug Delivery
Research has explored innovative drug delivery systems for Acyclovir to enhance its efficacy and reduce side effects. For example, PEGylated lipid polymeric nanoparticles have been developed for controlled release of Acyclovir, improving its permeability and stability (Mahmood et al., 2020). Another study focused on formulating Acyclovir nanosuspensions to increase oral bioavailability, showing a three-fold increase over marketed suspensions (Bhalekar et al., 2014).
Wirkmechanismus
Target of Action
Acyclovir-d4 L-Leucinate is a guanosine analog that primarily targets herpes simplex viruses (HSV-1 and HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .
Mode of Action
The compound’s mode of action involves several steps. Initially, this compound is converted into acyclovir monophosphate by the action of viral thymidine kinase . This step is specific to infected cells, lending specificity to the drug’s activity . The monophosphate derivative is then converted to acyclovir diphosphate by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, and creatine kinase .
Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP). When incorporated into viral DNA during replication, it results in chain termination as its lack of a 3’ hydroxyl group prevents the attachment of additional nucleosides . This inhibits further DNA polymerase activity and thus, the replication of the virus .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA replication pathway of the herpes simplex viruses, varicella-zoster virus, and other related viruses . By inhibiting the viral DNA polymerase, the compound disrupts the replication of the viral DNA, thereby preventing the proliferation of the virus .
Pharmacokinetics
This compound exhibits biexponential elimination with a terminal plasma half-life of 2 to 3 hours in patients with normal renal function . It is primarily eliminated via the kidney through glomerular filtration and renal tubular secretion . The drug is distributed into all tissues, with the highest concentrations in the kidney and the lowest in central nervous tissue . The bioavailability of oral acyclovir is low and decreases with increasing dosage .
Result of Action
The result of this compound’s action is the inhibition of viral replication, leading to a reduction in viral titers . This results in the effective treatment of infections caused by herpes simplex viruses, varicella-zoster virus, and other related viruses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance from the body . Therefore, dosage adjustments may be required for patients with renal impairment . Furthermore, the bioavailability of the drug can be affected by the method of administration, with oral administration resulting in lower bioavailability compared to intravenous administration .
Safety and Hazards
Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . The most common adverse effects reported with clinical use were diarrhea, nausea, rash, and vomiting . Kidney dysfunction has been seen during clinical use .
Biochemische Analyse
Biochemical Properties
Acyclovir-d4 L-Leucinate, like its parent compound Acyclovir, interacts with various enzymes and proteins. It is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This interaction is crucial for its antiviral activity.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly those infected by viruses. It is known to inhibit the replication of herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It influences cell function by disrupting viral DNA synthesis, thereby inhibiting viral replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . During DNA replication, the phosphorylated form of acyclovir is preferentially incorporated into viral DNA, resulting in premature chain termination and inhibition of further DNA polymerase activity .
Temporal Effects in Laboratory Settings
It is known that Acyclovir, the parent compound, has a half-life of approximately 2-4 hours in mice .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Studies on Acyclovir have shown that it reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Acyclovir. Acyclovir undergoes minimal metabolism in the body, primarily by the enzyme acyclovir hydrolase, which is present predominantly in the liver and kidneys . This enzyme converts acyclovir into its active form, acyclovir triphosphate, through sequential phosphorylation steps mediated by cellular kinases .
Transport and Distribution
Acyclovir, the parent compound, is known to diffuse freely into cells .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the nucleus where it interacts with viral DNA during replication .
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1/i3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIOIPFRXOSEP-QMLHMQFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](CC(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)


![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)

buta-1,3-diene](/img/structure/B587655.png)